molecular formula C28H21ClN2O4 B8748982 N-(4-chlorophenyl)-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide

N-(4-chlorophenyl)-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide

Cat. No.: B8748982
M. Wt: 484.9 g/mol
InChI Key: WUBFAXNVDMCVIO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide is a useful research compound. Its molecular formula is C28H21ClN2O4 and its molecular weight is 484.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C28H21ClN2O4

Molecular Weight

484.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalene-1-carboxamide

InChI

InChI=1S/C28H21ClN2O4/c1-33-26-15-23-24(16-27(26)34-2)30-13-12-25(23)35-20-10-11-21-17(14-20)4-3-5-22(21)28(32)31-19-8-6-18(29)7-9-19/h3-16H,1-2H3,(H,31,32)

InChI Key

WUBFAXNVDMCVIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A slurry of 6-(6,7-dimethoxy-quinolin-4-yloxy)-naphthalene-1-carboxylic acid hydrochloride (0.200 g, 0.532 mmol, step a), HATU (0.264 g, 0.692 mmol), and Et3N (0.296 ml, 2.12 mmol) in 1.33 mL of DMF under argon was stirred at RT. After 1 h, 4-hydroxyaniline (0.116 g, 1.064 mmol) was added. The solution was stirred at RT for 0.5 h then at 50° C. After 2 h, the reaction was diluted with EtOAc and washed with saturated aqueous NaHCO3, water, and brine. The organic layer was dried (Na2SO4), filtered and concentrated. The residue remaining after concentration was dissolved in acetone and purified by reverse-phase HPLC (pH 1 CH3CN/water solvent system). The fractions containing the desired product were concentrated, dissolved in CH2Cl2, and washed with saturated aqueous NaHCO3 and brine. The organic layer was dried (Na2SO4), filtered and concentrated to afford the titled compound as a pale yellow solid. M+H −467.1. Calc'd for C28H22N2O5−466.49.
Name
6-(6,7-dimethoxy-quinolin-4-yloxy)-naphthalene-1-carboxylic acid hydrochloride
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0 (± 1) mol
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reactant
Reaction Step One
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0.264 g
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reactant
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0.296 mL
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reactant
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1.33 mL
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solvent
Reaction Step One
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0.116 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The 6-hydroxy-naphthalene-1-carboxylic acid (4-chlorophenyl)-amide (Step a, 0.076 g, 0.254 mmol), Cs2CO3 (0.248 g, 0.762 mmol), 4-chloro-6,7-dimethoxy-quinoline (0.114 g, 0.508 mmol) and DMF (0.250 mL) were combined in a screw-cap test tube under N2. The tube was sealed and heated to 100° C. After 60 h at 100° C., the reaction was cooled to RT. The solvent was removed in vacuo, dissolved in EtOAc and washed with saturated aqueous NaHCO3 and brine. The organic layer was dried (Na2SO4), filtered and concentrated. The residue remaining after concentration was dissolved in MeOH and purified by reverse-phase HPLC (pH 10 buffer solvent system). The fractions containing the desired product were concentrated, dissolved in EtOAc, and washed with brine. The organic layer was dried (Na2SO4), filtered and concentrated to afford the title compound as a tan solid. M+H −485.1. Calc'd for C28H31N2O4−484.12.
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0 (± 1) mol
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0.248 g
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0.114 g
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0.25 mL
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